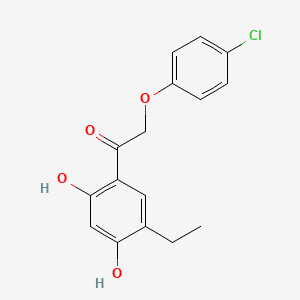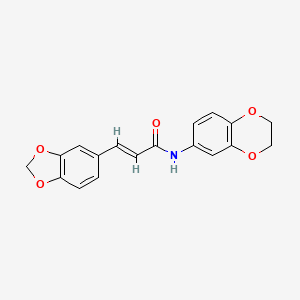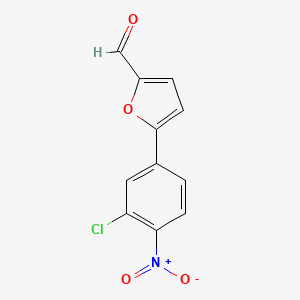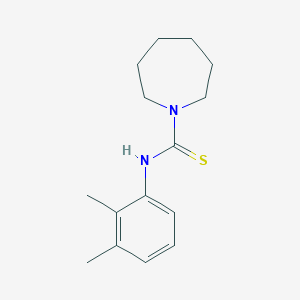![molecular formula C18H20N2O4S B5692495 3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide, commonly known as 'DMT', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMT belongs to the class of tryptamine molecules and is structurally similar to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
Mechanism of Action
DMT primarily acts on the serotonin receptors in the brain, particularly the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. DMT also activates other receptors, including the sigma-1 receptor and the trace amine-associated receptor 1 (TAAR1), which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
DMT produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
DMT has several advantages for laboratory experiments, including its rapid onset of action and potent psychedelic effects. However, its psychoactive effects may also pose limitations, as it may be difficult to distinguish between the therapeutic effects of DMT and its psychedelic effects.
Future Directions
There are several potential future directions for the study of DMT, including investigating its therapeutic potential in the treatment of addiction, exploring its effects on brain function and connectivity, and developing new methods for synthesizing and administering DMT. Additionally, further research is needed to better understand the long-term effects of DMT use and its potential risks and benefits in clinical settings.
In conclusion, DMT is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While further research is needed to fully understand its effects and potential risks, DMT holds promise as a novel treatment option for mental health disorders.
Synthesis Methods
DMT can be synthesized using various methods, including the N-acylation of 3,4-dimethoxyaniline with N-(4-methylphenyl)thiourea, followed by the reaction with benzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3,4-dimethoxyaniline with N-(4-methylphenyl)thiourea in the presence of acetic anhydride, followed by the reaction with benzoyl chloride.
Scientific Research Applications
DMT has been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that DMT has a rapid onset of action and produces profound psychedelic effects, which may help individuals overcome emotional trauma and enhance their emotional well-being.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-4-7-14(8-5-12)25-11-17(21)24-20-18(19)13-6-9-15(22-2)16(10-13)23-3/h4-10H,11H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFQMMJNTOFTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)

![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)

![methyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanoate](/img/structure/B5692486.png)



![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)
